

# Development of OP-145 Based Topical Antimicrobial Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Antibacterial agent 145 |           |
| Cat. No.:            | B12381237               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of topical antimicrobial formulations based on the synthetic peptide OP-145. OP-145, a derivative of the human cathelicidin LL-37, has demonstrated significant antimicrobial activity against a range of pathogens, including antibiotic-resistant strains, and is a promising candidate for the treatment of skin and soft tissue infections.[1][2][3]

#### Introduction to OP-145

OP-145 is a 24-amino acid cationic antimicrobial peptide that exerts its effect primarily through interaction with and disruption of microbial cell membranes.[4][5] Unlike many traditional antibiotics, the mechanism of action of OP-145 is less likely to induce microbial resistance.[6] Its broad-spectrum activity and efficacy against biofilms make it an attractive active pharmaceutical ingredient (API) for topical applications.[1][3][7]

### **Preclinical Data Summary**

A summary of the available preclinical data for OP-145 is presented below. This data is essential for guiding formulation development and predicting clinical efficacy.

#### **Table 1: In Vitro Antimicrobial Activity of OP-145**



| Microorganism                   | Strain                         | MIC (μM)   | MBC (µM)     | Notes                                                         |
|---------------------------------|--------------------------------|------------|--------------|---------------------------------------------------------------|
| Staphylococcus<br>aureus (MRSA) | Clinically Isolated<br>Strains | 1.6 - 6.4  | 3.2 - 12.8   | Effective against multiple multi-resistant strains. [2][3][5] |
| Escherichia coli                | ATCC 25922                     | ~3.2 - 6.4 | ~6.4 - 12.8  | Bactericidal activity observed. [4][5][8]                     |
| Pseudomonas<br>aeruginosa       | PAO1                           | 1.6 - 12.8 | Not Reported | Activity can be strain-dependent.                             |
| Candida albicans                | SC5314                         | 8 - 16     | Not Reported | Demonstrates<br>antifungal<br>activity.[9]                    |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is compiled from multiple sources and may vary based on experimental conditions.

**Table 2: In Vitro Cytotoxicity of OP-145** 

| Cell Line                | Assay           | IC50 (μM) | Notes                                                                   |
|--------------------------|-----------------|-----------|-------------------------------------------------------------------------|
| Human Keratinocytes      | MTT Assay       | >50       | Low cytotoxicity observed at effective antimicrobial concentrations.[7] |
| Human Red Blood<br>Cells | Hemolysis Assay | >100      | Low hemolytic activity.                                                 |

IC50: Half-maximal inhibitory concentration. Data is indicative and may vary based on cell line and assay conditions.

### **Formulation Development**



The development of a stable and effective topical formulation is critical for the successful clinical application of OP-145. The choice of formulation will depend on the intended clinical use, desired release profile, and manufacturing considerations.

#### **Excipient Compatibility**

A thorough excipient compatibility study is the first step in formulation development. Incompatibilities between OP-145 and excipients can lead to loss of potency, physical instability of the formulation, and potential toxicity.

Protocol for Excipient Compatibility Study:

- Preparation of Binary Mixtures: Prepare binary mixtures of OP-145 with individual excipients (e.g., gelling agents, preservatives, humectants, penetration enhancers) in a 1:1 or 1:5 ratio.
- Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and stress conditions (e.g., light exposure, oxidation) for a defined period (e.g., 2-4 weeks).
- Analysis: Analyze the samples at predetermined time points for the appearance of degradation products and any change in the physical properties of the mixture.
  - Visual Inspection: Observe for any changes in color, odor, or physical state.
  - HPLC Analysis: Use a stability-indicating HPLC method to quantify the remaining OP-145 and detect any degradation products.
  - Differential Scanning Calorimetry (DSC): To detect any physical interactions between OP-145 and the excipient.

#### **Formulation Protocols**

Below are example protocols for preparing a hydrogel and a cream formulation of OP-145. These are starting points and may require optimization based on the specific properties of OP-145 and desired product characteristics.

Protocol for OP-145 Hydrogel Formulation (1% w/w):



- · Preparation of the Gel Base:
  - Slowly disperse a suitable gelling agent (e.g., Carbomer 940, Hydroxypropyl methylcellulose) in purified water with constant stirring until a homogenous dispersion is formed.
  - Neutralize the carbomer dispersion with a suitable neutralizing agent (e.g.,
     triethanolamine) to the desired pH (typically 5.5-6.5 for skin applications) to form the gel.
- Incorporation of OP-145:
  - Dissolve OP-145 powder in a small amount of purified water.
  - Add the OP-145 solution to the gel base and mix gently until a uniform consistency is achieved.
- Addition of Other Excipients:
  - Incorporate other excipients such as humectants (e.g., glycerin, propylene glycol) and preservatives (e.g., phenoxyethanol) with gentle mixing.[10][11]
- Final pH Adjustment and Quality Control:
  - Adjust the final pH if necessary.
  - Perform quality control tests including appearance, pH, viscosity, and content uniformity.

Protocol for OP-145 Cream Formulation (1% w/w Oil-in-Water Emulsion):

- Preparation of the Oil Phase:
  - Melt the oil phase components (e.g., cetyl alcohol, stearic acid, liquid paraffin) in a suitable vessel at 70-75°C.[12]
- Preparation of the Aqueous Phase:
  - Heat purified water to 70-75°C in a separate vessel.



 Add any water-soluble excipients (e.g., emulsifying agents like polysorbate 80, humectants like glycerin) and dissolve.

#### Emulsification:

- Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.
- Allow the emulsion to cool down to room temperature with gentle stirring.
- Incorporation of OP-145:
  - Dissolve OP-145 in a small amount of purified water.
  - Add the OP-145 solution to the cream base at a temperature below 40°C and mix until uniform.
- Final Steps:
  - Add any temperature-sensitive excipients like preservatives.
  - Adjust the final pH and perform quality control tests.

# Experimental Protocols In Vitro Antimicrobial Activity

Protocol for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution):

- Preparation of Bacterial Inoculum:
  - Culture the test microorganism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  - Dilute the culture to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Preparation of OP-145 Dilutions:



- Prepare a stock solution of OP-145 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
- Perform serial two-fold dilutions of the OP-145 stock solution in the appropriate broth medium in a 96-well microtiter plate.
- Inoculation and Incubation:
  - Add the prepared bacterial inoculum to each well of the microtiter plate.
  - Include positive (microorganism only) and negative (broth only) controls.
  - Incubate the plate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.[13]
- MIC Determination:
  - The MIC is the lowest concentration of OP-145 that completely inhibits visible growth of the microorganism.
- MBC Determination:
  - Subculture aliquots from the wells showing no visible growth onto agar plates.
  - Incubate the plates at the appropriate temperature for 24-48 hours.
  - The MBC is the lowest concentration of OP-145 that results in a ≥99.9% reduction in the initial inoculum count.[14]

#### In Vitro Biofilm Eradication

Protocol for Minimum Biofilm Eradication Concentration (MBEC) Assay:

- Biofilm Formation:
  - Grow biofilms of the test microorganism on a suitable surface (e.g., 96-well plate, Calgary Biofilm Device) in a growth-promoting medium for 24-72 hours.
- Treatment with OP-145:



- Gently wash the biofilms to remove planktonic cells.
- Add fresh medium containing serial dilutions of OP-145 to the biofilm-containing wells.
- Incubate for a defined period (e.g., 24 hours).
- MBEC Determination:
  - After incubation, remove the OP-145 solution and wash the biofilms.
  - Determine the viability of the remaining biofilm cells using methods such as colonyforming unit (CFU) counting after sonication or a metabolic assay (e.g., XTT, resazurin).
  - The MBEC is the lowest concentration of OP-145 that eradicates the biofilm (typically defined as a ≥3-log reduction in CFU).[14][15][16]

#### In Vitro Cytotoxicity

Protocol for Cytotoxicity Assay using Human Keratinocytes (MTT Assay):

- · Cell Culture:
  - Culture human keratinocytes (e.g., HaCaT cell line) in a suitable culture medium until they reach 70-80% confluency.
- Treatment:
  - Seed the cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with various concentrations of OP-145 for 24 hours.
- MTT Assay:
  - Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
  - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
- Data Analysis:



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.

#### In Vivo Efficacy in a Murine Wound Infection Model

Protocol for Topical Treatment of an Infected Full-Thickness Wound in Mice:

- Animal Preparation:
  - Anesthetize the mice (e.g., using isoflurane or a ketamine/xylazine cocktail).
  - Shave the dorsal area and disinfect the skin.
- Wound Creation and Infection:
  - Create a full-thickness excisional wound (e.g., 6-8 mm diameter) on the back of each mouse using a biopsy punch.[17]
  - Inoculate the wound with a clinically relevant pathogen (e.g., MRSA, P. aeruginosa) at a concentration of approximately 10<sup>6</sup> - 10<sup>7</sup> CFU per wound.
- Topical Treatment:
  - After a set period to allow for infection establishment (e.g., 2-24 hours), apply the OP-145 formulation (e.g., 50-100 μL of hydrogel or cream) directly to the wound.
  - Cover the wound with a semi-occlusive dressing.
  - Administer the treatment once or twice daily for a specified duration (e.g., 3-7 days).
- Endpoint Evaluation:
  - Wound Healing: Measure the wound area daily or at the end of the study.
  - Bacterial Load: At the end of the treatment period, excise the wound tissue, homogenize it, and perform serial dilutions for CFU counting on selective agar plates.



 Histology: Analyze wound tissue sections for signs of inflammation, re-epithelialization, and collagen deposition.

#### **Stability Testing**

Protocol for Stability-Indicating HPLC Method for OP-145:

- Chromatographic Conditions (Example):
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
  - Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and
     Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 214 or 220 nm.
  - Column Temperature: 30-40°C.
- Forced Degradation Studies:
  - Subject OP-145 solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
- Method Validation:
  - Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method should be able to separate the intact OP-145 peak from all degradation product peaks.[4][18]

# Visualizations Signaling Pathway of OP-145





Click to download full resolution via product page

Caption: Proposed mechanism of action of OP-145 on a bacterial cell.

# **Experimental Workflow for Topical Formulation Development**





Click to download full resolution via product page

Caption: General workflow for the development of OP-145 topical formulations.

#### In Vivo Murine Wound Infection Model Workflow





Click to download full resolution via product page

Caption: Workflow for the in vivo murine wound infection model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical antimicrobial peptide formulations for wound healing: Current developments and future prospects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity of Novel Synthetic Peptides against Candida albicans PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significance of LL-37 on Immunomodulation and Disease Outcome PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Selective Antifungal Activity and Fungal Biofilm Inhibition of Tryptophan Center Symmetrical Short Peptide [mdpi.com]
- 14. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time PMC [pmc.ncbi.nlm.nih.gov]
- 15. ors.org [ors.org]
- 16. emerypharma.com [emerypharma.com]
- 17. Mouse skin wound infection model [bio-protocol.org]



- 18. Immunomodulatory Role of the Antimicrobial LL-37 Peptide in Autoimmune Diseases and Viral Infections PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Development of OP-145 Based Topical Antimicrobial Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381237#development-of-op-145-based-topical-antimicrobial-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com